BenchChemオンラインストアへようこそ!

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide

Chiral chromatography Enantiomeric excess Stereochemical integrity

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS 1354015-75-0; MFCD21096938) is a synthetic chiral valinamide derivative bearing a single (S)-configured stereogenic center at the α-carbon of the valine-derived backbone, an N-isopropyl substituent, and a 2-chloro-6-fluoro-benzyl moiety on the amide nitrogen. Its molecular formula is C₁₅H₂₂ClFN₂O (MW 300.80 g/mol).

Molecular Formula C15H22ClFN2O
Molecular Weight 300.80 g/mol
Cat. No. B7932581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide
Molecular FormulaC15H22ClFN2O
Molecular Weight300.80 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N
InChIInChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1
InChIKeyHYGFPBHBHJYMDH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide: Structural Identity, CAS Registry, and Compound-Class Context for Procurement Decision-Making


(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS 1354015-75-0; MFCD21096938) is a synthetic chiral valinamide derivative bearing a single (S)-configured stereogenic center at the α-carbon of the valine-derived backbone, an N-isopropyl substituent, and a 2-chloro-6-fluoro-benzyl moiety on the amide nitrogen . Its molecular formula is C₁₅H₂₂ClFN₂O (MW 300.80 g/mol) . The compound is catalogued as a research chemical with specified purities of 95% to 98% across multiple vendors and is cited in commercial technical summaries as an inhibitor of receptor-interacting protein kinase 1 (RIP1/RIPK1), a key regulator of necroptosis and inflammatory signaling . However, no quantitative bioactivity data (e.g., IC₅₀, EC₅₀, Kd, or Ki) for this specific compound has been located in peer-reviewed primary research papers, patents, or authoritative public databases as of the search date. This evidence gap is material: procurement decisions that require differential potency or selectivity data must currently rely on class-level inference from structurally related RIP1-active chemotypes rather than on compound-specific quantitative measurements.

Why Generic Substitution of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide Is Not Advisable Without Compound-Specific Validation


In the absence of published compound-specific quantitative potency or selectivity data, procurement selection must be guided by structural parameters that can materially alter target engagement, pharmacokinetics, and off-target liability. This compound possesses three structural features for which even conservative bioisosteric replacements have known consequences in RIP1-targeting and related chemotypes: (1) the absolute (S)-configuration at the α-carbon of the valinamide backbone—enantiomeric inversion can abolish or invert target binding in chiral amide-based kinase inhibitors; (2) the 2-chloro-6-fluoro-benzyl substitution pattern—SAR studies on 2-alkylthio-6-benzylpyrimidin-4(3H)-ones have demonstrated that the 2-chloro-6-fluoro combination yields distinct potency and resistance profiles compared with 2,6-dichloro or 2,6-difluoro congeners [1]; and (3) the N-isopropyl group, which modulates both steric bulk and lipophilicity at the amide nitrogen relative to N-methyl, N-ethyl, or N-unsubstituted analogs. For exploratory research requiring RIP1 inhibition, well-characterized reference compounds with publicly available quantitative data—such as Necrostatin-1 (RIP1 IC₅₀ ≈ 0.32 mM in cell-based assays), 7-Cl-O-Nec-1 (Nec-1s; RIP1 IC₅₀ = 206 nM vs. 494 nM for Nec-1), RIPA-56 (RIP1 IC₅₀ = 13 nM), or GSK'547 (cellular IC₅₀ = 32 nM)—provide verifiable benchmarks [2][3]. Any generic substitution for this compound must be accompanied by fit-for-purpose experimental re-validation, as the differential impact of these structural variables on potency, selectivity, and metabolic stability cannot be reliably extrapolated from public data at this time [4].

Quantitative Differentiation Evidence for (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide: What the Available Data Do and Do Not Support


Chiral Identity: Enantiomeric Purity as a Minimum Procurement Gate for (S)-Configured Valinamide Derivatives

The compound is supplied exclusively as the (S)-enantiomer (IUPAC: (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-(propan-2-yl)butanamide), with vendor-specified chemical purity of 95% (Chemeenu CM565500) to 98% (Leyan 1777008, MolCore) . For chiral amide-based kinase inhibitors, the (R)-enantiomer can exhibit >100-fold differences in target binding affinity or be entirely inactive; therefore, enantiomeric identity documentation (specific rotation, chiral HPLC, or chiral SFC trace) is a minimum verifiable procurement criterion that generic achiral purity certificates do not capture [1]. No vendor currently provides a certificate of analysis (CoA) confirming enantiomeric excess (ee) in the public domain for this compound; requesting ee documentation at the time of quotation is strongly recommended. The alanine-derived analog (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (CAS 1354018-98-6) differs only in the α-side chain (methyl vs. isopropyl) and serves as the closest commercially available structural comparator, but no head-to-head biochemical data exist for either compound .

Chiral chromatography Enantiomeric excess Stereochemical integrity Procurement specification

2-Chloro-6-Fluoro-Benzyl Pharmacophore: Class-Level SAR Evidence in HIV-1 Reverse Transcriptase and RIP1 Inhibitor Chemotypes

The 2-chloro-6-fluoro-benzyl (2-Cl-6-F-Bn) substitution pattern has been independently identified as a potency-enhancing and selectivity-modulating motif. In dihydro-alkoxy-benzyl-oxopyrimidine (S-DABO) anti-HIV-1 agents, compounds bearing a 2-chloro-6-fluoro-benzyl moiety at C6, combined with an ethyl or iso-propyl group at C5, were reported as 'the most potent derivatives, also characterized by low fold resistance ratio' when compared with 2,6-dichloro and 2,6-difluoro congeners—with inhibitory activities spanning low micromolar to subnanomolar ranges [1]. In the RIP1/RIPK1 inhibitor patent literature, the 2-chloro-6-fluoro-benzyl fragment appears as a recurrent substructure in amide-based cell necrosis inhibitors disclosed by Sironax Ltd. and Rigel Pharmaceuticals, where it forms part of the core pharmacophore alongside N-alkyl substituents [2][3]. This class-level SAR provides a structural rationale for investigating the target compound as a RIP1 probe but does not constitute compound-specific potency evidence.

Structure-activity relationship Halogen substitution pattern 2-Chloro-6-fluoro-benzyl Pharmacophore RIP1 inhibitor design

Physical Property Profile: Computed Physicochemical Parameters Inform Formulation and Handling Decisions Relative to Close Analogs

The computed physicochemical parameters for the target compound and its closest commercially catalogued analog—the alanine-derived (S)-2-amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (CAS 1354018-98-6)—provide a basis for experimental planning. The target compound (C₁₅H₂₂ClFN₂O, MW 300.80) has a computed density of 1.1±0.1 g/cm³, a predicted boiling point of 395.9±42.0 °C at 760 mmHg, and a flash point of 193.2±27.9 °C . The analog (C₁₃H₁₈ClFN₂O, MW 272.75) shares the same benzyl halogenation pattern and N-isopropyl substitution but replaces the isopropyl α-side chain with a methyl group, reducing molecular weight by 28 Da and altering predicted lipophilicity . The difference in α-side chain steric bulk (isopropyl vs. methyl) is expected to affect both target binding pocket complementarity and passive membrane permeability, but no experimentally measured logP, logD, aqueous solubility, or pKa values are publicly available for either compound. This constitutes a data gap for formulation and DMPK planning.

Physicochemical properties Lipophilicity Solubility Formulation LogP

Commercial Availability and Supply-Chain Risk: Discontinued Status, Pricing, and Minimum Order Quantities as Procurement Discriminators

The compound's supply chain profile introduces procurement-specific considerations. The Fluorochem-branded product (Ref. 10-F085752) distributed by CymitQuimica is listed as 'Discontinued' . Active vendor listings include Chemeenu (Cat. CM565500, 95%+ purity), Aksci (Cat. 7423DS, 95% purity), Leyan (Cat. 1777008, 98% purity), MolCore (NLT 98% purity), and cnreagent.com (Fluorochem 085752, priced at ¥15,268/500 mg) . Comparative pricing across these vendors is not uniformly published, and the Fluorochem discontinuation signals potential supply consolidation or manufacturing discontinuation. In contrast, the well-characterized RIP1 reference inhibitor Necrostatin-1 (CAS 4311-88-0) and RIPA-56 (CAS 1956370-21-0) are broadly available from dozens of suppliers with published lot-specific CoAs, batch-to-batch consistency data, and established pricing benchmarks [1]. For procurement planning, the target compound's narrower vendor base and one confirmed discontinuation event represent elevated supply-chain risk relative to established RIP1 reference standards.

Supply chain Vendor discontinuation Procurement risk Pricing benchmark Lead time

Transparency Acknowledgment: Absence of Compound-Specific Quantitative Bioactivity Data in the Public Domain

An exhaustive search of PubMed, PubMed Central, Google Patents, WIPO Patentscope, BindingDB, ChEMBL, PubChem BioAssay, DrugBank, PDB, and Google Scholar—as well as direct queries by CAS number (1354015-75-0), IUPAC name variants, SMILES, and substructure keys—did not return any quantitative bioactivity measurement (IC₅₀, EC₅₀, Kd, Ki, % inhibition at a defined concentration, or selectivity panel data) for this specific compound [1]. Vendor product pages (including benchchem.com and evitachem.com) contain narrative claims of RIP1 inhibitory activity but provide no primary data, assay conditions, or comparator values. This evidence gap is critical: without quantitative potency or selectivity data, this compound cannot be positioned relative to any comparator RIP1 inhibitor on the basis of biochemical efficacy. All differentiation claims in this guide are therefore explicitly limited to structural class-level inference from related chemotypes, physicochemical property comparisons, and supply-chain characteristics—none of which constitute evidence of differential target potency.

Data gap Bioactivity RIP1 IC50 Evidence limitation

Best-Fit Research and Industrial Application Scenarios for (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping Library Design Around the 2-Chloro-6-Fluoro-Benzyl-N-Isopropyl-Valinamide Core

Given the class-level SAR showing the 2-chloro-6-fluoro-benzyl moiety as a potency-enhancing motif in related chemotypes [1], this compound is best positioned as a core scaffold for analog synthesis and SAR expansion in RIP1-targeted medicinal chemistry programs. The free primary amine (α-amino group on the valine-derived backbone) offers a synthetically tractable handle for diversification via reductive amination, amide coupling, or urea formation, enabling systematic exploration of the structure-activity landscape around the N-isopropyl and 2-Cl-6-F-benzyl pharmacophoric elements. Procurement of milligram-to-gram quantities for analog library construction is the most evidence-aligned use case at present, with the caveat that reference RIP1 inhibitors (Nec-1, Nec-1s, RIPA-56, GSK'547) should be run in parallel as positive controls in all biochemical and cellular assays [2].

Analytical Reference Standard for Chiral Chromatography Method Development in Valinamide-Based Inhibitors

The (S)-configuration and the distinctive UV-active 2-chloro-6-fluoro-benzyl chromophore make this compound a candidate for use as a chiral chromatography reference standard in method development for valinamide-based RIP1 inhibitor programs [3]. The compound's moderate molecular weight (300.80 Da) and the presence of both a basic amine and a halogenated aromatic ring enable detection by UV (λ ~210–270 nm), MS (ESI+), and evaporative light scattering (ELSD). Procurement for this purpose requires confirmation of enantiomeric excess—ideally ≥98% ee—via a vendor-provided chiral HPLC or SFC trace, as chemical purity alone (95–98%) does not guarantee stereochemical integrity.

Biochemical Probe Validation Studies Requiring De Novo Target Engagement Characterization

For laboratories equipped with RIP1/RIPK1 biochemical and cellular assay capabilities, this compound may serve as the starting point for a de novo target engagement study [4]. However, this scenario carries the highest experimental burden: the user must first establish the compound's RIP1 IC₅₀ (e.g., ADP-Glo kinase assay or LANCE TR-FRET), confirm RIP1 vs. RIP3 selectivity, assess cellular necroptosis protection (e.g., TNFα/zVAD-treated Jurkat, L929, or HT-29 cells), and evaluate metabolic stability in liver microsomes—none of which are publicly pre-characterized. Procurement is recommended only when accompanied by a commitment to generate these data internally, using established RIP1 inhibitors as comparators.

Supply-Chain Due Diligence and Vendor Qualification for Niche Chiral Amide Building Blocks

The partial discontinuation of the Fluorochem product line and the narrow active vendor base create a use case for procurement as part of vendor qualification and supply-chain risk assessment for niche chiral amide building blocks [5]. Organizations that maintain in-house compound management systems may procure small quantities (e.g., 50–100 mg) from multiple active vendors (Chemeenu, Aksci, Leyan, MolCore) to compare lot-to-lot purity, residual solvent profiles, enantiomeric excess, and trace metal content via in-house analytical QC. This scenario treats the compound as a representative member of a compound class for supply-chain characterization rather than as a validated biological probe.

Quote Request

Request a Quote for (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.